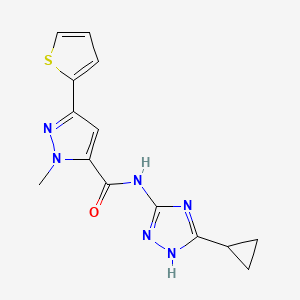![molecular formula C20H25N3O3S2 B12157115 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B12157115.png)
2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule with a unique structure. This compound features a tricyclic core with sulfur and nitrogen atoms, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic systems and sulfur-containing heterocycles.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules such as proteins and nucleic acids is of particular interest.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules. Its reactivity and functional groups make it a valuable building block for various chemical processes.
Wirkmechanismus
The mechanism by which 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide: shares similarities with other tricyclic compounds containing sulfur and nitrogen atoms. Examples include:
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms within a tricyclic framework. This combination of features imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C20H25N3O3S2 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
N-(oxolan-2-ylmethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H25N3O3S2/c1-2-9-23-19(25)17-14-7-3-4-8-15(14)28-18(17)22-20(23)27-12-16(24)21-11-13-6-5-10-26-13/h2,13H,1,3-12H2,(H,21,24) |
InChI-Schlüssel |
YQVMKMRRSCNOCA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC4=C2CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12157057.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide](/img/structure/B12157062.png)
![3-{5-[(4-Ethoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B12157078.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157084.png)
![4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline](/img/structure/B12157085.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B12157086.png)


![3-{[4-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}benzoic acid](/img/structure/B12157105.png)
![N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12157109.png)
![10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B12157113.png)
